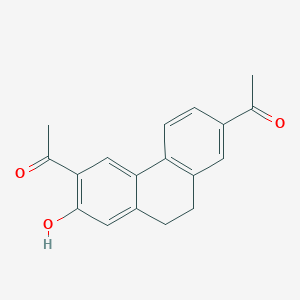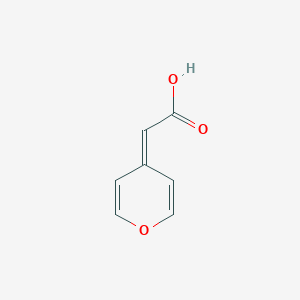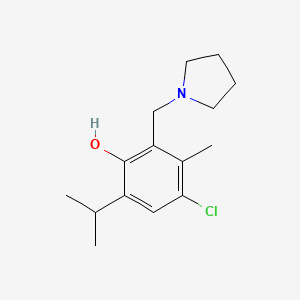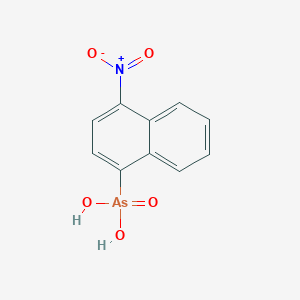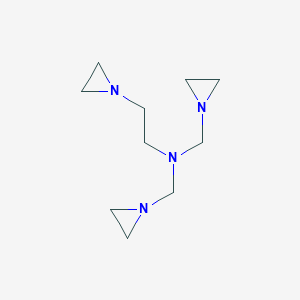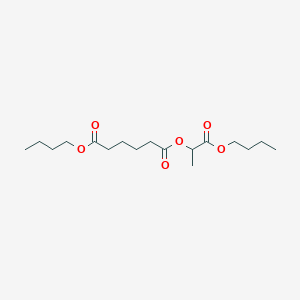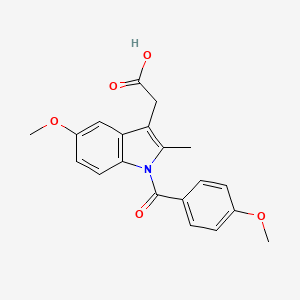
1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.
Acylation Reactions:
Esterification: The methoxy group can be introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole ring or the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids like aluminum chloride for acylation reactions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-Indole-3-acetic acid: A simpler indole derivative with known plant growth-promoting properties.
5-Methoxy-2-methylindole: Another indole derivative with different functional groups.
4-Methoxybenzoyl chloride: A reagent used in the synthesis of various benzoyl derivatives.
Uniqueness
1h-Indole-3-acetic acid,5-methoxy-1-(4-methoxybenzoyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
1568-31-6 |
|---|---|
Molekularformel |
C20H19NO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-[5-methoxy-1-(4-methoxybenzoyl)-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H19NO5/c1-12-16(11-19(22)23)17-10-15(26-3)8-9-18(17)21(12)20(24)13-4-6-14(25-2)7-5-13/h4-10H,11H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
VRBHWYPDTWECKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


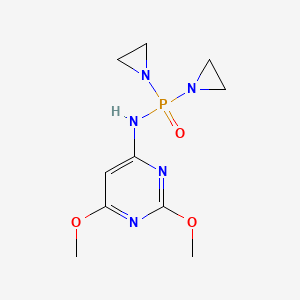
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)

